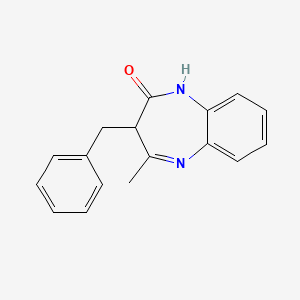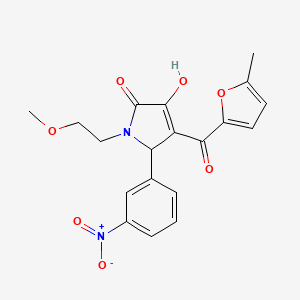![molecular formula C17H18BrN3O2S B3989555 5-bromo-N-{[(5-sec-butyl-2-hydroxyphenyl)amino]carbonothioyl}nicotinamide](/img/structure/B3989555.png)
5-bromo-N-{[(5-sec-butyl-2-hydroxyphenyl)amino]carbonothioyl}nicotinamide
Overview
Description
5-bromo-N-{[(5-sec-butyl-2-hydroxyphenyl)amino]carbonothioyl}nicotinamide is a chemical compound that has been synthesized for scientific research purposes. It is a member of the class of nicotinamide derivatives and has shown potential as a therapeutic agent in various studies.
Mechanism of Action
The mechanism of action of 5-bromo-N-{[(5-sec-butyl-2-hydroxyphenyl)amino]carbonothioyl}nicotinamide is not fully understood. However, it is believed to act by inhibiting various enzymes and signaling pathways involved in cancer growth, inflammation, and neurodegeneration. The compound has been shown to inhibit the activity of histone deacetylases, which are involved in the regulation of gene expression. It has also been shown to inhibit the activity of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation.
Biochemical and physiological effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells and to reduce the expression of genes involved in cancer growth. The compound has also been shown to reduce the production of pro-inflammatory cytokines and to inhibit the activity of enzymes involved in inflammation. In animal models of neurodegenerative diseases, the compound has been shown to protect against neuronal damage and to improve cognitive function.
Advantages and Limitations for Lab Experiments
One advantage of using 5-bromo-N-{[(5-sec-butyl-2-hydroxyphenyl)amino]carbonothioyl}nicotinamide in lab experiments is its high purity and stability. The compound has been synthesized using optimized methods to ensure high yields and purity. It is also stable under various conditions, which makes it suitable for use in various experiments. However, one limitation of using this compound is its limited solubility in water and other solvents. This can make it difficult to use in certain experiments that require high solubility.
Future Directions
There are several future directions for the use of 5-bromo-N-{[(5-sec-butyl-2-hydroxyphenyl)amino]carbonothioyl}nicotinamide in scientific research. One direction is to further investigate its potential as a therapeutic agent for the treatment of cancer, inflammation, and neurodegenerative diseases. This can involve testing the compound in various animal models and clinical trials. Another direction is to investigate its mechanism of action in more detail. This can involve identifying its target enzymes and signaling pathways and elucidating its effects on gene expression. Additionally, future research can focus on improving the solubility of the compound to make it more suitable for use in various experiments.
Scientific Research Applications
5-bromo-N-{[(5-sec-butyl-2-hydroxyphenyl)amino]carbonothioyl}nicotinamide has been used in various scientific research studies. It has shown potential as a therapeutic agent for the treatment of cancer, inflammation, and neurodegenerative diseases. The compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to reduce inflammation in animal models of arthritis and to protect against neuronal damage in models of neurodegenerative diseases.
properties
IUPAC Name |
5-bromo-N-[(5-butan-2-yl-2-hydroxyphenyl)carbamothioyl]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrN3O2S/c1-3-10(2)11-4-5-15(22)14(7-11)20-17(24)21-16(23)12-6-13(18)9-19-8-12/h4-10,22H,3H2,1-2H3,(H2,20,21,23,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRRNYIAQWGFVPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC(=C(C=C1)O)NC(=S)NC(=O)C2=CC(=CN=C2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{[1-(3-nitrophenyl)-2,5-dioxo-3-pyrrolidinyl]thio}benzoic acid](/img/structure/B3989476.png)

![ethyl 2-methyl-4-{[3-(trifluoromethyl)phenyl]amino}-6-quinolinecarboxylate hydrochloride](/img/structure/B3989492.png)
![N-{1-[2-(3-chlorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}cyclobutanecarboxamide](/img/structure/B3989514.png)
![3-{[5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-1-phenyl-2,5-pyrrolidinedione](/img/structure/B3989516.png)
![4-bromophenyl 4-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)benzoate](/img/structure/B3989517.png)
![4-[(5-chloro-2-hydroxyphenyl)amino]-3-nitro-2H-chromen-2-one](/img/structure/B3989519.png)
![1-(4-ethylphenyl)-5,5-bis[2-(4-pyridinyl)ethyl]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3989525.png)
![2-{2-[2-(4-fluorophenyl)-2-oxoethoxy]phenyl}hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B3989535.png)

![6-methyl-4-(1-pyrrolidinyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B3989548.png)
![N-[2-(4-benzyl-1-piperazinyl)ethyl]-N'-(4-methylphenyl)ethanediamide](/img/structure/B3989549.png)
![3-(3-{[(2-methoxyethyl)amino]methyl}-1H-indol-1-yl)propanamide](/img/structure/B3989557.png)
![2-(1,3-dioxooctahydro-2H-isoindol-2-yl)-3-phenyl-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}propanamide](/img/structure/B3989563.png)